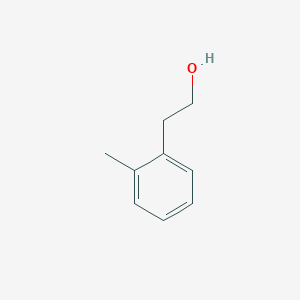

2-Methylphenethyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409882. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-8-4-2-3-5-9(8)6-7-10/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUGISKODRCWQNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047071 | |

| Record name | 2-Methylphenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19819-98-8 | |

| Record name | 2-(2-Methylphenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19819-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylphenethyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019819988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Methylphenyl)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneethanol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylphenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-o-tolylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLPHENETHYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX8700JGJP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Analysis of 2-Methylphenethyl Alcohol

Introduction

2-Methylphenethyl alcohol, also known as o-methylphenethyl alcohol or 2-(2-methylphenyl)ethanol, is an organic compound with the chemical formula C₉H₁₂O.[1][2][3] As a derivative of phenethyl alcohol, it finds applications in fragrance, chemical synthesis, and is a valuable building block in the development of more complex molecules. Accurate structural elucidation and purity assessment are critical for its use in research and development. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with standardized experimental protocols for data acquisition.

Spectroscopic Data

The structural identity of this compound is confirmed through the combined interpretation of NMR, IR, and MS data. Each technique provides unique insights into the molecular framework, functional groups, and overall mass of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Spectra are typically recorded in a deuterated solvent, such as chloroform-d (CDCl₃), with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment, connectivity, and relative number of hydrogen atoms. The spectrum of this compound shows distinct signals for the aromatic protons, the two methylene groups, the methyl group, and the hydroxyl proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | Multiplet | 4H | Ar-H |

| ~3.83 | Triplet | 2H | -CH₂-H (adjacent to OH) |

| ~2.89 | Triplet | 2H | Ar-CH₂-H |

| ~2.32 | Singlet | 3H | Ar-CH₃ |

| ~1.5 (variable) | Broad Singlet | 1H | OH |

Data are predicted values and may vary slightly based on experimental conditions.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. This compound has nine carbon atoms, but due to symmetry in the aromatic ring, fewer than nine signals may be observed depending on resolution.

| Chemical Shift (δ, ppm) | Assignment |

| ~136.4 | C -CH₃ (Aromatic Quaternary) |

| ~136.1 | C -CH₂ (Aromatic Quaternary) |

| ~130.3 | Ar-C H |

| ~128.9 | Ar-C H |

| ~126.6 | Ar-C H |

| ~126.1 | Ar-C H |

| ~62.5 | C H₂-OH |

| ~36.8 | Ar-C H₂ |

| ~19.1 | Ar-C H₃ |

Data are predicted values and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3500–3200 | Strong, Broad | O-H Stretch (Alcohol) |

| 3100–3000 | Medium | C-H Stretch (Aromatic) |

| 3000–2850 | Medium | C-H Stretch (Aliphatic) |

| 1600–1585, 1500–1400 | Medium-Weak | C=C Stretch (Aromatic Ring) |

| 1320–1000 | Strong | C-O Stretch (Primary Alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. Electron Ionization (EI) is a common technique used for this purpose. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound (136.19 g/mol ).[1][2][3]

| m/z (Mass/Charge) | Relative Intensity (%) | Fragment Assignment |

| 136 | Moderate | [M]⁺ (Molecular Ion) |

| 106 | Moderate | [M - CH₂O]⁺ |

| 105 | High (Base Peak) | [C₈H₉]⁺ (Tropylium-like ion) |

Experimental Workflow Visualization

The logical flow for the spectroscopic analysis of a chemical sample like this compound is outlined below. This process ensures that high-quality, interpretable data are acquired for comprehensive structural characterization.

Experimental Protocols

The following protocols describe standard methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Tetramethylsilane (TMS) is often added as an internal standard to reference the chemical shift to 0.00 ppm, although modern spectrometers can lock onto the residual solvent signal. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Data Acquisition :

-

Pulse Program : Use a standard single-pulse sequence.

-

Spectral Width : Set to a range of approximately 0-12 ppm.

-

Acquisition Time : Typically 2-4 seconds.

-

Relaxation Delay : A delay of 2-5 seconds is used to allow for full relaxation of protons, ensuring accurate integration.

-

Number of Scans : 8 to 16 scans are usually sufficient for a concentrated sample to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition :

-

Pulse Program : Use a standard proton-decoupled single-pulse sequence to simplify the spectrum to singlets.

-

Spectral Width : Set to a wider range, typically 0-220 ppm.

-

Number of Scans : A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing :

-

Apply an exponential window function (line broadening) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform (FT) to convert the time-domain signal (FID) to a frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks have a pure absorption line shape.

-

Apply a baseline correction to create a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm or referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Infrared (IR) Spectroscopy (ATR Method)

Attenuated Total Reflectance (ATR) is a common and convenient method for analyzing liquid samples.

-

Instrument Setup : Select a spectral range of 4000 to 400 cm⁻¹.

-

Background Scan : Before analyzing the sample, run a background spectrum with the clean, empty ATR crystal. This allows the instrument to subtract signals from ambient air (e.g., CO₂ and water vapor).

-

Sample Application : Place a single drop of neat this compound directly onto the ATR crystal (e.g., diamond or germanium), ensuring the crystal surface is fully covered.

-

Data Acquisition : Acquire the spectrum. Multiple scans (e.g., 16 to 32) are typically co-added to improve the signal-to-noise ratio.

-

Cleaning : After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe to prevent cross-contamination.

Mass Spectrometry (GC-MS Method)

Gas Chromatography-Mass Spectrometry (GC-MS) is used to separate the compound from any volatile impurities before it enters the mass spectrometer.

-

Sample Preparation : Prepare a dilute solution of this compound (e.g., ~10-100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

Gas Chromatography (GC) Method :

-

Injection : Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet, which is heated to vaporize the sample.

-

Column : Use a capillary column (e.g., DB-5ms) suitable for separating semi-volatile organic compounds.

-

Temperature Program : Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp the temperature up at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) to ensure all components elute from the column.

-

-

Mass Spectrometry (MS) Method :

-

Ionization : Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer : Scan a mass range appropriate for the expected compound and its fragments (e.g., m/z 40-400).

-

-

Data Analysis : Identify the GC peak corresponding to this compound. Analyze the mass spectrum associated with this peak to identify the molecular ion and the major fragment ions. Compare the obtained spectrum with a library database for confirmation.

References

2-Methylphenethyl alcohol derivatives synthesis and applications

An In-depth Technical Guide to the Synthesis and Applications of 2-Methylphenethyl Alcohol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound and its derivatives represent a class of organic compounds with significant potential across various scientific and industrial domains. As structural analogs of the widely occurring 2-phenylethanol, these compounds are explored for their unique biological activities and serve as valuable synthons in the development of novel therapeutic agents and specialty chemicals. This technical guide provides a comprehensive overview of the synthesis, applications, and biological significance of this compound derivatives, supported by detailed experimental protocols, quantitative data, and visual diagrams of relevant chemical and biological processes.

Synthesis of this compound and Its Derivatives

The synthesis of the core structure, this compound, can be achieved through several methodologies. Subsequent derivatization allows for the exploration of a broad chemical space for various applications.

Synthesis via Reformatsky-type Reaction

A primary method for synthesizing this compound involves a Reformatsky-type reaction using 2-methylbenzyl chloride and formaldehyde with zinc dust as a reagent.[1] This approach provides a reliable route to the core molecule.

Grignard Reaction

A classic and versatile method for forming carbon-carbon bonds and synthesizing alcohols is the Grignard reaction. For phenethyl alcohols, this can involve the reaction of a phenylmagnesium bromide with an epoxide like ethylene oxide.[2] This method is adaptable for creating derivatives by using substituted Grignard reagents or different epoxides. The general mechanism involves the nucleophilic attack of the Grignard reagent on a carbonyl carbon or an epoxide.[3][4][5][6]

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial process for the reduction of carbonyl compounds to alcohols.[7] For instance, substituted oxiranes can be regioselectively hydrogenated to yield 2-phenylethanol derivatives.[8] Similarly, α,β-unsaturated aldehydes can be selectively hydrogenated to produce the corresponding unsaturated alcohols, which can be valuable intermediates.[9] Catalysts like Raney Nickel are effective for the hydrogenation of aldehydes and ketones to alcohols in aqueous media.[10]

Asymmetric Synthesis

For applications in drug development, controlling stereochemistry is critical. Asymmetric synthesis provides a pathway to enantiomerically pure or enriched chiral alcohols.[11][12] Methods like asymmetric allylboration of aldehydes and ketones can produce non-racemic homoallylic alcohols with high enantioselectivity.[13] Biocatalytic methods, using enzymes such as ene-reductases, also offer a green and highly selective approach to producing chiral molecules like dimethyl 2-methylsuccinate, a related valuable building block.[14]

Applications and Biological Activities

Derivatives of the phenethyl alcohol scaffold are of significant interest, particularly in pharmacology due to their diverse biological activities.

Antimicrobial Activity

2-Phenylethanol (2-PEtOH) and its derivatives are known to possess bacteriostatic and bactericidal properties.[15] Their amphipathic nature allows them to insert into the hydrophobic core of bacterial lipid bilayers.[15] This disruption of the membrane's hydrophobic interactions leads to decreased lipid order and increased membrane fluidity, which is linked to their bacteriostatic activity.[15] Studies have shown that the propensity of these molecules to partition into biomembranes correlates positively with their bacteriostatic effect against bacteria such as E. coli.[15]

Antiviral Activity

2-Phenylethanol has demonstrated inhibitory effects on viral replication. Specifically, it has been shown to inhibit the biosynthesis of herpesvirus DNA in rabbit kidney cells.[16] Studies indicate that cellular DNA synthesis is more sensitive to 2-phenylethanol than viral DNA synthesis. The compound acts as a non-competitive inhibitor of the cellular DNA-dependent DNA polymerase.[16]

Opioid Receptor Modulation

The N-phenethyl moiety is a critical pharmacophore in opioid research. Derivatives of N-phenethylnormetazocine, a 6,7-benzomorphan, have been synthesized and evaluated as potent mu-opioid receptor (MOR) agonists.[17][18] Substitutions on the aromatic ring of the N-phenethyl group can significantly alter the potency and efficacy of these compounds, with some derivatives being 30 to 40 times more potent than morphine.[18] This highlights the potential of phenethyl derivatives in the development of novel analgesics with potentially improved side-effect profiles.[17][18]

Other Applications

Beyond pharmacology, this compound is recognized for its use as a fragrance ingredient, valued for its floral, rose-like odor.[19][20] It is also used as a biochemical for research purposes and as a starting material in various chemical syntheses.[21][22]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and biological activity of phenethyl alcohol and its derivatives.

Table 1: Synthesis Yields

| Starting Material(s) | Product | Method | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Methylbenzyl chloride, Formaldehyde | This compound | Reformatsky-type (Zn) | 74% | [1] |

| L-Phenylalanine (50 mM) | 2-Phenylethanol | Biocatalysis | 97% |[23] |

Table 2: Biological Activity Data

| Compound / Derivative | Biological Target / Effect | Metric | Value | Reference |

|---|---|---|---|---|

| 2-Phenylethanol (PEA) | Herpesvirus DNA Synthesis | IC50 | 0.65 mg/mL | [16] |

| 2-Phenylethanol (PEA) | Cellular DNA Polymerase | Ki | 0.83 mg/mL | [16] |

| LY2817412 (NOP Antagonist) | Nociceptin/Orphanin FQ (NOP) Receptor | Ki | 0.18 nM | [24] |

| LY2817412 (NOP Antagonist) | Nociceptin/Orphanin FQ (NOP) Receptor | Kb | 0.27 nM | [24] |

| N-(4-hydroxyphenethyl)normetazocine | Mu-Opioid Receptor (MOR) | Potency vs. Morphine | ~40x | [18] |

| N-(2-fluorophenethyl)normetazocine | Mu-Opioid Receptor (MOR) | Potency vs. Morphine | ~30x |[18] |

Key Experimental Protocols

Protocol 1: Synthesis of this compound via Reformatsky-type Reaction

Adapted from Bhatt et al., Synthetic Communications, 2017.[1]

Materials:

-

2-Methylbenzyl chloride (or benzyl chloride for phenethyl alcohol)

-

Paraformaldehyde

-

Zinc dust (Zn)

-

1,2-Dibromoethane

-

Chlorotrimethylsilane

-

Tetrahydrofuran (THF), anhydrous

-

Saturated ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Argon gas

-

Schlenk flask, magnetic stirrer, heat gun, septum

Procedure:

-

Apparatus Preparation: A two-neck Schlenk flask equipped with a magnetic stirring bar and septum is heated with a heat gun (to ~400 °C) for 10 minutes under high vacuum. The flask is then cooled to room temperature and flushed with argon three times.

-

Zinc Activation: Add Zn-dust (2.0 equiv.) to the flask, followed by anhydrous THF. Add 1,2-dibromoethane (5 mol%) and heat the reaction mixture until ebullition occurs. Cool to room temperature. Add chlorotrimethylsilane (1 mol%) and heat again to ebullition. Cool to room temperature.

-

Organozinc Formation: Add 2-methylbenzyl chloride (1.0 equiv.) as a solution in THF. Heat the mixture at 70 °C for 2 hours.

-

Reaction with Formaldehyde: Cool the mixture to room temperature. Slowly add paraformaldehyde (3.0 equiv.). Heat the flask again at 70 °C for 6 hours.

-

Work-up: Cool the solution to room temperature and quench the reaction by adding a saturated NH₄Cl solution.

-

Extraction: Separate the phases and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with water and brine, and then dry over anhydrous Na₂SO₄. Evaporate the solvents under reduced pressure.

-

Isolation: Purify the residue by silica gel column chromatography using a suitable eluent (e.g., cyclohexane/ethyl acetate) to obtain the final product, this compound.

Protocol 2: General Procedure for Alcohol Synthesis via Grignard Reaction with an Aldehyde/Ketone

Materials:

-

Aryl or alkyl halide (e.g., Phenylmagnesium bromide)

-

Magnesium (Mg) turnings

-

Anhydrous ether (e.g., diethyl ether or THF)

-

Aldehyde or ketone

-

Dilute acid (e.g., H₃O⁺) for work-up

Procedure:

-

Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), react the aryl/alkyl halide with magnesium turnings in anhydrous ether to form the Grignard reagent (R-MgX).

-

Nucleophilic Addition: Slowly add the aldehyde or ketone, dissolved in anhydrous ether, to the Grignard reagent solution at a controlled temperature (often 0 °C). The Grignard reagent's carbanion will attack the electrophilic carbonyl carbon.[5]

-

Quenching: After the reaction is complete, quench it by slowly adding a weak acid (e.g., aqueous NH₄Cl or dilute HCl) to protonate the resulting alkoxide.

-

Extraction and Purification: Extract the product into an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure. Purify the resulting alcohol via distillation or column chromatography.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Phenethyl alcohol - Wikipedia [en.wikipedia.org]

- 3. Khan Academy [khanacademy.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. Khan Academy [khanacademy.org]

- 7. aablocks.com [aablocks.com]

- 8. mdpi.com [mdpi.com]

- 9. escholarship.org [escholarship.org]

- 10. A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. uwindsor.ca [uwindsor.ca]

- 12. york.ac.uk [york.ac.uk]

- 13. scispace.com [scispace.com]

- 14. mdpi.com [mdpi.com]

- 15. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. afinitica.com [afinitica.com]

- 17. Potent MOR Agonists from 2′-Hydroxy-5,9-dimethyl-N-phenethyl Substituted-6,7-benzomorphans and from C8-Hydroxy, Methylene and Methyl Derivatives of N-Phenethylnormetazocine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. This compound | C9H12O | CID 88267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. chemicalbook.com [chemicalbook.com]

- 21. 2-メチルフェネチルアルコール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 22. scbt.com [scbt.com]

- 23. Efficient Synthesis of Phenylacetate and 2-Phenylethanol by Modular Cascade Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. NOP receptor antagonism reduces alcohol drinking in male and female rats through mechanisms involving the central amygdala and ventral tegmental area - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 2-Methylphenethyl alcohol

An In-depth Technical Guide to 2-Methylphenethyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It includes a detailed summary of its quantitative data, experimental protocols for its synthesis, and a visualization of the synthetic workflow.

Core Physical and Chemical Properties

This compound, also known as o-methylphenethyl alcohol, is an aromatic alcohol with a methyl substituent on the benzene ring.[1] It is a colorless to pale yellow liquid at room temperature and possesses a pleasant floral odor.[1][2] Its properties make it a subject of interest in various fields, including chemical synthesis and fragrance applications.[3][4]

Data Presentation

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 19819-98-8 | [5][6] |

| Molecular Formula | C₉H₁₂O | [5][6] |

| Molecular Weight | 136.19 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 243-244 °C | [3] |

| Melting Point | 1 °C | [3] |

| Density | 1.016 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.535 | [3] |

| Flash Point | >110 °C (>230 °F) | [3] |

| Water Solubility | 12.339 g/L at 24 °C | [3] |

| LogP | 2.1 at 25 °C | [3] |

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound involves a multi-step process starting from 1-chloromethyl-2-methylbenzene.[7]

Materials and Equipment:

-

Two-neck Schlenk flask

-

Magnetic stirring bar and stirrer

-

Septum

-

Heat gun

-

High vacuum line

-

Argon gas supply

-

Zinc dust (Zn)

-

Tetrahydrofuran (THF), anhydrous

-

1,2-Dibromoethane

-

Chlorotrimethylsilane

-

1-chloromethyl-2-methylbenzene

-

Formaldehyde (or paraformaldehyde)

-

Saturated ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Rotary evaporator

-

Silica gel for column chromatography

-

Cyclohexane and ethyl acetate for elution

Procedure: [7]

-

Activation of Zinc: A two-neck Schlenk flask equipped with a magnetic stirring bar and septum is heated with a heat gun to approximately 400 °C for 10 minutes under high vacuum. After cooling to room temperature, the flask is flushed with argon three times. Zinc dust is added, followed by anhydrous THF. A small amount of 1,2-dibromoethane is added, and the mixture is heated until ebullition occurs to activate the zinc. After cooling to room temperature, a catalytic amount of chlorotrimethylsilane is added, and the mixture is heated again to ebullition.

-

Formation of the Organozinc Reagent: The flask is cooled to room temperature, and a solution of 1-chloromethyl-2-methylbenzene in THF is added. The reaction mixture is heated at 70 °C for 2 hours.

-

Reaction with Formaldehyde: After cooling to room temperature, formaldehyde (or paraformaldehyde) is slowly added. The flask is then heated again at 70 °C for 6 hours.

-

Work-up and Purification: The solution is cooled to room temperature, and saturated aqueous NH₄Cl solution is added to quench the reaction. The phases are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, then dried over anhydrous Na₂SO₄. The solvents are removed under reduced pressure using a rotary evaporator. The resulting residue is purified by silica gel column chromatography using a mixture of cyclohexane and ethyl acetate as the eluent to yield this compound as a colorless liquid.

Chemical Reactivity and Stability

This compound exhibits typical reactivity for a primary alcohol. It can undergo oxidation to form the corresponding aldehyde or carboxylic acid and can participate in esterification reactions with carboxylic acids or their derivatives.[2] The compound is generally stable under normal storage conditions. For safe storage, it should be kept in a tightly closed container in a dry and well-ventilated place at room temperature.[1][8]

Biological Activity

Some research indicates that this compound may possess anti-inflammatory properties by inhibiting the production of prostaglandins.[2] Due to its pleasant floral scent, it is also utilized as a fragrance ingredient in various consumer products.[1][2]

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: A flowchart of the synthesis of this compound.

References

- 1. cas 19819-98-8|| where to buy this compound [chemenu.com]

- 2. CAS 19819-98-8: 2-(2-Methylphenyl)ethanol | CymitQuimica [cymitquimica.com]

- 3. This compound | 19819-98-8 [chemicalbook.com]

- 4. This compound | C9H12O | CID 88267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-甲基苯乙醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

2-Methylphenethyl alcohol CAS number 19819-98-8 properties

An In-depth Technical Guide to 2-Methylphenethyl Alcohol (CAS: 19819-98-8)

This technical guide provides a comprehensive overview of this compound (CAS number 19819-98-8), also known as o-methylphenethyl alcohol. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document details the compound's physicochemical properties, synthesis protocols, applications, and biological significance.

Core Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic pleasant, floral odor.[1][2] It is an aromatic alcohol featuring a two-carbon ethyl chain attached to a phenyl ring with a methyl substituent at the ortho position.[1] This structure contributes to its moderate solubility in water and higher solubility in organic solvents.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O | [3][4] |

| Molecular Weight | 136.19 g/mol | [3][5] |

| Boiling Point | 243-244 °C (at 760 mmHg) | [6] |

| Melting Point | 1-2 °C | [2][7] |

| Density | 1.016 g/mL (at 25 °C) | [6] |

| Refractive Index | n20/D 1.535 | [6] |

| Flash Point | 92.78 °C (199.00 °F) | [2] |

| LogP (Octanol/Water Partition Coefficient) | 2.3 (Computed) | [5] |

Synthesis and Experimental Protocols

This compound can be synthesized through various laboratory methods. A common approach involves the reaction of a Grignard reagent with an epoxide, or the reduction of a corresponding carboxylic acid or ester.[8] A detailed experimental protocol for one such synthesis is outlined below.

Experimental Protocol: Synthesis from Benzyl Chloride and Paraformaldehyde

This protocol describes the synthesis of a phenethyl alcohol derivative, which can be adapted for this compound.[3]

Materials:

-

Zinc dust (Zn)

-

Tetrahydrofuran (THF)

-

1,2-Dibromoethane

-

Chlorotrimethylsilane

-

Benzyl chloride

-

Paraformaldehyde

-

Saturated NH₄Cl solution

-

Ethyl acetate

-

Sodium sulfate (Na₂SO₄)

-

Silica gel

Procedure:

-

Add 654 mg (10.0 mmol, 2.0 equiv) of Zinc dust to a two-neck Schlenk flask equipped with a magnetic stirring bar and septum, previously dried under high vacuum.

-

Add 20 mL of THF to the flask.

-

Introduce 5 mol% of 1,2-dibromoethane and heat the mixture until ebullition occurs.

-

Cool the reaction mixture to room temperature and add 1 mol% of chlorotrimethylsilane. Heat the mixture again until ebullition.

-

After cooling to room temperature, add a solution of 633 mg (5.0 mmol, 1 equiv) of benzyl chloride in 10 mL of THF. Heat the mixture at 70 °C for 2 hours.

-

Cool the reaction to room temperature and slowly add 450 mg (15.0 mmol, 3.0 equiv) of paraformaldehyde.

-

Heat the flask again at 70 °C for 6 hours.

-

Cool the solution to room temperature and quench the reaction by adding a saturated NH₄Cl solution.

-

Separate the phases and extract the aqueous layer with 100 mL of ethyl acetate.

-

Combine the organic layers, wash with 20 mL of water and 10 mL of brine, and then dry over Na₂SO₄.

-

Evaporate the solvents under reduced pressure.

-

Purify the residue by silica gel column chromatography using cyclohexane or a cyclohexane/ethyl acetate mixture as the eluent to obtain the final product.[3]

Applications and Biological Significance

This compound is a versatile compound with applications spanning various industries. Its pleasant odor makes it a valuable ingredient in the fragrance and cosmetic sectors.[1]

Key Applications:

-

Fragrance Industry: Used as a fragrance component in perfumes, deodorants, and lotions.[1][9]

-

Cosmetic Industry: Incorporated into shampoos, creams, and other personal care products for its aromatic properties.[1][9]

-

Chemical Synthesis: Serves as a starting material or intermediate in the synthesis of other organic compounds.[6]

-

Flavoring Agent: Although less common, its structural isomer, p-methyl phenethyl alcohol, is used to add a sweet, honey-like taste to beverages and foods.[9]

Biological Activities: Some research suggests that this compound possesses anti-inflammatory and anti-cancer properties.[1] It has been shown to inhibit the production of prostaglandins, which are mediators of inflammation and pain.[1] Like other aromatic alcohols, it can insert into lipid bilayers, disrupting membrane organization, which is linked to its bacteriostatic activity.[10] The combination of phenethyl alcohol with caprylyl glycol has been shown to have a synergistic antimicrobial effect, making it a potential alternative to traditional preservatives in cosmetics.[11]

Safety and Toxicology

This compound should be handled with care, as it may cause skin and eye irritation.[1][12] It is recommended to use appropriate personal protective equipment, such as gloves and eyeshields, when handling this compound. The toxicological properties have not been fully investigated, and it is classified as a combustible liquid.[12]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Mass spectrometry data (electron ionization) is available through the National Institute of Standards and Technology (NIST) database.[13] This data, along with NMR and IR spectroscopy, would provide a complete structural confirmation.

Conclusion

This compound is a significant aromatic alcohol with established applications in the fragrance and cosmetic industries and potential for broader use due to its reported biological activities. The synthesis protocols are well-defined, allowing for its preparation for research and commercial purposes. Further investigation into its biological mechanisms and toxicological profile will be beneficial for expanding its applications, particularly in the pharmaceutical and drug development fields.

References

- 1. CAS 19819-98-8: 2-(2-Methylphenyl)ethanol | CymitQuimica [cymitquimica.com]

- 2. peony alcohol, 19819-98-8 [thegoodscentscompany.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C9H12O | CID 88267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 19819-98-8 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. Phenethyl alcohol - Wikipedia [en.wikipedia.org]

- 9. Para-methyl Phenethyl Alcohol (cas 699-02-5) | Floral Honey Note Aroma Chemical [chemicalbull.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. agrar.it [agrar.it]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. Benzeneethanol, 2-methyl- [webbook.nist.gov]

The Elusive Natural Origins of 2-Methylphenethyl Alcohol: A Review of Available Data

Despite extensive investigation, there is a notable absence of scientific literature documenting the natural occurrence of 2-methylphenethyl alcohol in plants, fungi, or animals. While its synthesis and chemical properties are well-established, its presence as a natural product remains unconfirmed. This technical guide addresses the current state of knowledge and the conspicuous lack of data regarding the natural origins of this compound.

Introduction

This compound, also known as o-methylphenethyl alcohol, is an aromatic alcohol with the chemical formula C₉H₁₂O. It is structurally similar to the well-known natural fragrance compound, 2-phenylethanol, which is a significant component of rose and other floral essential oils and a common product of yeast fermentation. However, the addition of a methyl group to the ortho position of the phenyl ring appears to significantly alter its prevalence in nature. This document summarizes the findings of a comprehensive search for the natural occurrence of this compound and highlights the current void in research on this topic.

Quantitative Data on Natural Occurrence

A thorough review of scientific databases and literature reveals no quantitative data on the concentration of this compound in any natural source. Consequently, the following table, intended to summarize such data, remains empty.

Table 1: Quantitative Occurrence of this compound in Natural Sources

| Natural Source (e.g., Plant, Fungus, Animal) | Part/Matrix | Concentration Range (e.g., µg/g, mg/L) | Analytical Method | Reference |

| No data available | No data available | No data available | No data available | No data available |

Experimental Protocols

The absence of reports on the natural occurrence of this compound means there are no specific, validated experimental protocols for its extraction, isolation, and identification from natural matrices. Standard methods for the analysis of volatile and semi-volatile organic compounds from natural products, such as gas chromatography-mass spectrometry (GC-MS) of solvent extracts or headspace volatiles, would be the logical starting point for any future investigations.

Biosynthetic Pathways

Currently, there is no information available regarding the biosynthetic pathway of this compound in any organism. In contrast, the biosynthesis of the related compound, 2-phenylethanol, is well-characterized and proceeds via the Ehrlich pathway from L-phenylalanine in yeast and some other microorganisms. A hypothetical biosynthetic pathway for this compound could potentially start from a methylated precursor, such as 2-methyl-L-phenylalanine, though this remains purely speculative without any supporting evidence.

The diagram below illustrates the well-established Ehrlich pathway for the biosynthesis of 2-phenylethanol, as a point of reference. No equivalent pathway for this compound has been described.

Experimental Workflow for Future Investigations

For researchers interested in investigating the potential natural occurrence of this compound, a logical experimental workflow is proposed below. This workflow is hypothetical and based on standard practices in natural product chemistry.

Conclusion

A Comprehensive Toxicological Profile of 2-Methylphenethyl Alcohol

Introduction

2-Methylphenethyl alcohol, also known as o-tolylethanol, is an aromatic alcohol with the chemical formula C9H12O.[1][2][3] It is a colorless, viscous liquid with a floral odor, and is used as a fragrance ingredient.[4] A comprehensive understanding of its toxicological profile is essential for ensuring its safe use in consumer products and for occupational health purposes. This technical guide provides an in-depth review of the available toxicological data for this compound, including quantitative data from key studies, detailed experimental protocols, and visualizations of relevant workflows. Due to the limited direct toxicological data for this compound, this report incorporates data from its close structural isomer, phenethyl alcohol (PEA), as a read-across analog where appropriate. This approach is a scientifically accepted method for assessing the safety of related chemical compounds.

Toxicological Data Summary

The available toxicological data for this compound and its read-across analog, phenethyl alcohol, are summarized below. The data is presented in tabular format for clarity and ease of comparison.

Table 1: Acute Toxicity Data

| Test Substance | Species | Route | LD50 | Reference |

| Phenethyl alcohol | Rat (Osborne-Mendel) | Oral | 1.79 g/kg | [5] |

| Phenethyl alcohol | Rat (Female) | Oral | 3.1 ml/kg | [5] |

| Phenethyl alcohol | Rat (Female) | Oral | 0.65 g/kg | [5] |

| Phenethyl alcohol | Rat (Male) | Oral | 1.43 g/kg | [5] |

| Phenethyl alcohol | Mouse | Oral | 0.8 - 1.5 g/kg | [5] |

| Phenethyl alcohol | Guinea Pig | Oral | 0.4 - 0.8 g/kg | [5] |

| Phenethyl alcohol | Rabbit | Dermal | 0.8 g/kg (790 mg/kg) | [4][5] |

| Phenethyl alcohol | Guinea Pig | Dermal | 5 g/kg | [5] |

Table 2: Skin and Eye Irritation Data

| Test Substance | Species | Test | Concentration | Result | Reference |

| Phenethyl alcohol | Rabbit | Skin Irritation | 100 mg/24h | Moderate | [4] |

| Phenethyl alcohol | Guinea Pig | Skin Irritation | - | Slightly to moderately irritating | [5] |

| Phenethyl alcohol | Rabbit | Eye Irritation | 100% | Severe corneal irritation and iritis | [5] |

| Phenethyl alcohol | Rabbit | Eye Irritation | 5% or 15% in propylene glycol | Severe corneal irritation and iritis | [5] |

| Phenethyl alcohol | Rabbit | Eye Irritation | 1% | Irritation of the conjunctiva and transient clouding of the cornea | [5] |

| Phenethyl alcohol | Rabbit | Eye Irritation | 0.75 mg/24h | SEVERE | [4] |

Table 3: Genotoxicity Data

| Test Substance | Assay | System | Metabolic Activation | Result | Reference |

| 2-p-tolylethanol (isomer) | BlueScreen Assay | Human cells | With and without | Negative for genotoxicity, Positive for cytotoxicity without activation | [6] |

| Phenethyl alcohol | Ames Test | Salmonella typhimurium | Not specified | Not mutagenic | [5] |

| Phenethyl alcohol | Escherichia coli DNA-polymerase-deficient assay | E. coli | Not specified | Not mutagenic | [5] |

| Phenethyl alcohol | In vitro chromosome aberration study | Human peripheral blood lymphocytes | With and without | Non-clastogenic | [6] |

Table 4: Repeated Dose Toxicity Data

| Test Substance | Species | Route | NOAEL/NOAEC | Study Duration | Reference |

| Phenethyl alcohol (read-across for 2-p-tolylethanol) | Not specified | Not specified | 100 mg/kg/day | Not specified | [6] |

| Phenethyl alcohol | Rat | Inhalation | 5 mg/m³ | 2 weeks | [7] |

Experimental Protocols

Detailed methodologies for key toxicological experiments are crucial for the interpretation and replication of study results. The following sections describe the general protocols for the types of studies cited in this report.

Acute Oral Toxicity Study (General Protocol based on OECD TG 401/420/423)

-

Test Animals: Healthy, young adult rodents (e.g., Sprague-Dawley rats), typically nulliparous and non-pregnant females, are used. Animals are acclimated to laboratory conditions for at least 5 days.

-

Housing and Feeding: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They are provided with standard laboratory diet and water ad libitum.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is typically kept low (e.g., 1-2 mL/100 g body weight). For this compound, a suitable vehicle would be selected if the substance is not administered neat.

-

Dose Levels: A limit test at a dose of 2000 mg/kg body weight is often performed initially. If mortality is observed, a dose-ranging study is conducted with multiple dose groups to determine the LD50.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Dermal Irritation Study (General Protocol based on OECD TG 404)

-

Test Animals: Healthy, young adult albino rabbits are typically used. The fur on the dorsal area of the trunk is clipped 24 hours before the test.

-

Application of Test Substance: A small amount (e.g., 0.5 mL for liquids) of the test substance is applied to a small area of the clipped skin (approximately 6 cm²). The application site is covered with a gauze patch and non-irritating tape.

-

Exposure Duration: The exposure period is typically 4 hours.

-

Observations: After the exposure period, the patch is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours after patch removal). The observations are scored according to a standardized grading system (e.g., Draize scale).

Eye Irritation Study (General Protocol based on OECD TG 405)

-

Test Animals: Healthy, adult albino rabbits with no pre-existing eye defects are used.

-

Application of Test Substance: A small amount (e.g., 0.1 mL for liquids) of the test substance is instilled into the conjunctival sac of one eye of each rabbit. The other eye remains untreated and serves as a control.

-

Observations: The eyes are examined for ocular reactions (e.g., redness, swelling, discharge, and corneal opacity) at 1, 24, 48, and 72 hours after instillation. The severity of the reactions is scored using a standardized system.

-

Pain Relief: Anesthetics may be used before instillation to minimize pain.

Bacterial Reverse Mutation Test (Ames Test - General Protocol based on OECD TG 471)

-

Test Strains: Several strains of Salmonella typhimurium and Escherichia coli with different mutations are used.

-

Metabolic Activation: The test is performed with and without a metabolic activation system (e.g., S9 mix from rat liver) to mimic mammalian metabolism.

-

Procedure: The test substance, bacterial culture, and S9 mix (if applicable) are combined and plated on a minimal agar medium.

-

Incubation: The plates are incubated for 48-72 hours.

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to grow on the minimal medium) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the control.

Visualizations

The following diagrams illustrate a general workflow for toxicological assessment and the concept of read-across for data gap filling.

Caption: General workflow for toxicological assessment of a chemical substance.

Caption: Logical diagram illustrating the read-across approach for data gap filling.

Conclusion

The available data on this compound is limited. However, based on the information from its isomer, phenethyl alcohol, it is expected to have a low order of acute toxicity. It may cause skin and eye irritation. Genotoxicity is not expected. For a more definitive toxicological profile of this compound, further studies on the specific substance are warranted. The use of read-across data from phenethyl alcohol provides a conservative and scientifically justified interim assessment of its potential hazards.

References

- 1. This compound | C9H12O | CID 88267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. scbt.com [scbt.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. View Attachment [cir-reports.cir-safety.org]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

Methodological & Application

Application Notes and Protocols for the Quantification of 2-Methylphenethyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Methylphenethyl alcohol in various matrices. The methodologies described herein leverage common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering robust and reliable quantification.

Introduction

Analytical Methods Overview

Two primary analytical techniques are well-suited for the quantification of this compound:

-

High-Performance Liquid Chromatography (HPLC): A versatile and widely used separation technique, particularly effective for non-volatile or thermally labile compounds. When coupled with a UV detector, it provides excellent sensitivity and specificity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. It is ideal for the analysis of volatile and semi-volatile compounds like this compound.

The choice between HPLC and GC-MS will depend on the sample matrix, the required sensitivity, and the available instrumentation.

Quantitative Data Summary

The following tables summarize typical performance data for the quantification of aromatic alcohols using HPLC and GC-MS. While specific data for this compound is limited, the provided data for phenylethyl alcohol, a structurally similar compound, serves as a reliable reference.

Table 1: HPLC Method Performance for Phenylethyl Alcohol Quantification

| Parameter | Result |

| Linearity Range | 173.28 - 259.92 mg/L[1] |

| Correlation Coefficient (r²) | 0.9991[1] |

| Accuracy (Recovery %) | 98.0 - 102.0%[1] |

| Precision (RSD %) | < 2.0%[1] |

| Limit of Detection (LOD) | Not Reported |

| Limit of Quantification (LOQ) | Not Reported |

Table 2: GC-MS Method Performance for Volatile Alcohol Quantification (Representative Data)

| Parameter | Result |

| Limit of Detection (LOD) | 0.1 - 0.2 mg/L[2] |

| Limit of Quantification (LOQ) | 0.5 - 1.0 mg/L[2] |

| Linearity Range | 0.2 - 100 mg/L[2] |

| Correlation Coefficient (r²) | > 0.99[2] |

| Accuracy (Bias %) | Within ±15% (20% at LLOQ)[2] |

| Precision (RSD %) | < 15% (< 20% at LLOQ)[2] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a validated method for the quantification of phenylethyl alcohol and can be adapted for this compound.[1]

1. Instrumentation and Materials

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

This compound reference standard

-

Volumetric flasks, pipettes, and syringes

-

0.45 µm syringe filters

2. Chromatographic Conditions

-

Mobile Phase: 50:50 (v/v) mixture of water and acetonitrile[1]

-

Flow Rate: 1.0 mL/min[1]

-

Column Temperature: Ambient

-

Detection Wavelength: 220 nm[1]

-

Injection Volume: 20 µL

3. Standard and Sample Preparation

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution of known concentration.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

-

Sample Preparation: Depending on the matrix, sample preparation may involve dilution, extraction, or filtration. For liquid samples, a simple dilution with the mobile phase followed by filtration through a 0.45 µm syringe filter is often sufficient. For more complex matrices, a liquid-liquid or solid-phase extraction may be necessary.

4. Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the calibration standards in ascending order of concentration.

-

Inject the prepared samples.

-

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Caption: Workflow for HPLC quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is a general guideline for the analysis of volatile alcohols and should be optimized for the specific instrumentation and sample matrix.

1. Instrumentation and Materials

-

GC-MS system with a headspace autosampler (optional but recommended)

-

Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Helium (carrier gas)

-

This compound reference standard

-

Appropriate solvent for dilution (e.g., methanol, ethanol)

-

Headspace vials with septa and caps

-

Volumetric flasks, pipettes, and syringes

2. GC-MS Conditions

-

Injector Temperature: 250 °C

-

Carrier Gas Flow: 1.0 mL/min (constant flow)

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold: 5 minutes at 250 °C

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 40-300

-

Solvent Delay: 3 minutes

3. Standard and Sample Preparation

-

Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation (Headspace Analysis):

-

Place a known amount of the sample (liquid or solid) into a headspace vial.

-

Add an internal standard if necessary for improved accuracy and precision.

-

Seal the vial tightly.

-

Incubate the vial at a specific temperature (e.g., 80 °C) for a set time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.

-

4. Analysis Procedure

-

Equilibrate the GC-MS system.

-

The headspace autosampler injects a portion of the vapor phase from the vial onto the GC column.

-

The separated compounds are detected by the mass spectrometer.

-

Identify this compound by its retention time and mass spectrum.

-

Quantify using the peak area of a characteristic ion.

-

Construct a calibration curve and determine the concentration in the samples.

Caption: Workflow for GC-MS headspace analysis of this compound.

Signaling Pathways and Logical Relationships

The analytical process follows a logical progression from sample preparation to data analysis. The following diagram illustrates the general relationship between the key stages of any quantitative analytical method.

Caption: Logical workflow of a quantitative analytical method.

References

Application Note: Gas Chromatographic Analysis of 2-Methylphenethyl Alcohol

Introduction

2-Methylphenethyl alcohol (CAS: 19819-98-8), also known as o-methylphenethyl alcohol or 2-(2-methylphenyl)ethanol, is an aromatic alcohol with the molecular formula C₉H₁₂O and a molecular weight of 136.19 g/mol .[1][2][3] It is a liquid at room temperature with a boiling point of approximately 243-244 °C.[4][5] This compound serves as a valuable intermediate in chemical synthesis and is noted as a fragrance ingredient.[1] Due to its semi-volatile nature, gas chromatography (GC) is an ideal analytical technique for its separation and quantification in various matrices.[6][7]

This application note provides detailed protocols for the analysis of this compound using Gas Chromatography with both Flame Ionization Detection (GC-FID) for quantification and Mass Spectrometry (GC-MS) for identification and confirmation.

Experimental Protocols

1. Reagents and Materials

-

Analyte: this compound standard (≥98% purity)

-

Solvent: HPLC-grade or GC-grade Methanol

-

Apparatus: 10 mL volumetric flasks, calibrated micropipettes, 2 mL autosampler vials with septa caps.[8]

2. Sample and Standard Preparation

A key step in GC analysis is the appropriate preparation of the sample by dissolving it in a volatile solvent.[8]

-

Stock Standard Solution (1 mg/mL):

-

Accurately weigh 10 mg of this compound standard.

-

Transfer the standard into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with methanol. Stopper and invert several times to ensure homogeneity.

-

-

Calibration Standards:

-

Perform serial dilutions of the stock solution using methanol to prepare a series of calibration standards.

-

Suggested concentration levels: 10 µg/mL, 25 µg/mL, 50 µg/mL, 100 µg/mL, and 250 µg/mL.

-

Transfer the final dilutions into 2 mL GC vials for analysis.

-

-

Unknown Sample Preparation:

-

Accurately weigh or pipette the sample containing the analyte.

-

Dissolve the sample in a known volume of methanol to achieve an expected concentration within the calibration range (e.g., 0.1 - 1 mg/mL).[6]

-

If the sample is not fully soluble, consider an alternative solvent or sample extraction technique. For complex matrices, a liquid-liquid extraction with a solvent like dichloromethane may be necessary.[9]

-

Filter the final solution if particulates are present and transfer it to a 2 mL GC vial.

-

3. Instrumentation and Analytical Conditions

The following tables summarize the recommended instrumental parameters for both GC-FID and GC-MS analysis. These are based on standard methods for analyzing alcohols and similar volatile compounds in solution.[7][10]

Table 1: Recommended GC Method Parameters

| Parameter | GC-FID Setting | GC-MS Setting |

|---|---|---|

| System | Gas Chromatograph with FID | Gas Chromatograph with Mass Spectrometer |

| Inlet | Split/Splitless | Split/Splitless |

| Inlet Temperature | 250 °C | 250 °C |

| Split Ratio | 30:1 | 30:1 |

| Injection Volume | 1 µL | 1 µL |

| Column | DB-FATWAX UI or equivalent polar wax column (e.g., 30 m x 0.25 mm, 0.25 µm) | DB-FATWAX UI or equivalent polar wax column (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium, Constant Flow | Helium, Constant Flow |

| Flow Rate | 1.2 mL/min | 1.2 mL/min |

| Oven Program | ||

| Initial Temperature | 60 °C, hold for 2 minutes | 60 °C, hold for 2 minutes |

| Ramp 1 | 10 °C/min to 245 °C | 10 °C/min to 245 °C |

| Hold Time | Hold for 5 minutes | Hold for 5 minutes |

| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |

| FID Temperature | 260 °C | N/A |

| H₂ Flow | 30 mL/min | N/A |

| Air Flow | 300 mL/min | N/A |

| Makeup Gas (N₂) | 25 mL/min | N/A |

| MS Transfer Line | N/A | 250 °C |

| Ion Source Temp | N/A | 230 °C |

| Mass Scan Range | N/A | 35 - 350 amu |

Data Presentation

Quantitative and qualitative data are crucial for the complete analysis of this compound. The Kovats Retention Index provides a standardized measure of retention, while mass spectrometry offers definitive structural information.[1]

Table 2: Expected Analytical Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Kovats Retention Index (Standard Non-Polar Column) | 1216 | [1] |

| Kovats Retention Index (Standard Polar Column) | 2012 | [1] |

| Primary Mass Fragment (m/z) | 105 | [1] |

| Secondary Mass Fragment (m/z) | 136 (Molecular Ion) | [1] |

| Tertiary Mass Fragment (m/z) | 106 |[1] |

Visualized Workflows

Analytical Workflow Diagram

The overall process from sample handling to final reporting follows a structured path to ensure data quality and reproducibility.

Caption: General experimental workflow for GC analysis.

Logical Decision Pathway

The choice between GC-FID and GC-MS and subsequent actions depends on the analytical goal and initial results.

Caption: Decision-making logic for GC analysis.

References

- 1. This compound | C9H12O | CID 88267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 19819-98-8 [chemicalbook.com]

- 5. 2-甲基苯乙醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. Alcoholic Beverage Analysis by GC [restek.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. agilent.com [agilent.com]

Application Notes and Protocols for the HPLC Analysis of 2-Methylphenethyl Alcohol

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Methylphenethyl alcohol using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

This compound is an aromatic alcohol of interest in various chemical and pharmaceutical applications. Accurate and reliable analytical methods are crucial for its quantification and purity assessment. This document describes two primary HPLC methods: a reverse-phase method for general quantification and a chiral separation method for the analysis of its enantiomers.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the reverse-phase HPLC method for the analysis of this compound.

| Parameter | Result |

| Retention Time (t_R) | Approximately 4.5 min |

| Linearity (R²) | > 0.999 |

| Range | 10 - 200 µg/mL |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.5 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery) | 98 - 102% |

| Specificity | No interference from common related substances |

Experimental Protocols

Protocol 1: Reverse-Phase HPLC for Quantitative Analysis

This protocol details a robust reverse-phase HPLC (RP-HPLC) method for the routine quantification of this compound.[1]

3.1.1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (or Formic acid for MS compatibility)

-

Methanol (HPLC grade)

-

0.45 µm syringe filters

3.1.2. Chromatographic Conditions

-

Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column)[1]

-

Mobile Phase: Acetonitrile:Water:Phosphoric Acid (e.g., 50:50:0.1, v/v/v). The exact ratio may be adjusted to optimize separation. For Mass Spectrometry (MS) detection, replace phosphoric acid with 0.1% formic acid.[1]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection: UV at 210 nm

3.1.3. Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 10, 25, 50, 100, 150, 200 µg/mL).

3.1.4. Sample Preparation

-

Accurately weigh the sample containing this compound.

-

Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase) to obtain a theoretical concentration of approximately 1 mg/mL.

-

Dilute the solution with the mobile phase to fall within the calibration range.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

3.1.5. System Suitability

Before sample analysis, perform at least five replicate injections of a working standard solution (e.g., 100 µg/mL). The system is deemed suitable for use if the relative standard deviation (%RSD) for the peak area is less than 2.0%.

3.1.6. Analysis

Inject the blank (mobile phase), standard solutions, and sample solutions into the HPLC system and record the chromatograms.

3.1.7. Calculation

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the sample solutions from the calibration curve.

Protocol 2: Chiral HPLC for Enantiomeric Separation

This protocol provides a general strategy for the separation of this compound enantiomers using a chiral stationary phase (CSP). The development of a specific chiral separation often requires screening of different columns and mobile phases.[2][3]

3.2.1. Materials and Reagents

-

Racemic this compound

-

Hexane or Heptane (HPLC grade)

-

Isopropanol (IPA) or Ethanol (EtOH) (HPLC grade)

-

Trifluoroacetic acid (TFA) or Diethylamine (DEA) (optional, as additives)

3.2.2. Chromatographic Conditions (Starting Point for Method Development)

-

Column: A polysaccharide-based chiral stationary phase, such as one based on cellulose or amylose derivatives (e.g., CHIRALCEL® OD-H, CHIRALPAK® AD-H).

-

Mobile Phase: A mixture of a non-polar solvent and an alcohol, such as Hexane:Isopropanol (90:10, v/v). The ratio can be adjusted to optimize resolution and retention time.

-

Additives: For acidic or basic analytes, the addition of a small amount of an acidic (e.g., 0.1% TFA) or basic (e.g., 0.1% DEA) modifier to the mobile phase can improve peak shape and resolution.

-

Flow Rate: 0.5 - 1.0 mL/min

-

Injection Volume: 5 - 20 µL

-

Column Temperature: 25 °C

-

Detection: UV at 210 nm

3.2.3. Sample Preparation

-

Dissolve the racemic this compound sample in the mobile phase to a concentration of approximately 0.5 - 1.0 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

3.2.4. Method Optimization

If the initial conditions do not provide adequate separation, consider the following modifications:

-

Vary the alcohol content: Increase or decrease the percentage of IPA or EtOH in the mobile phase.

-

Change the alcohol modifier: Try a different alcohol (e.g., switch from IPA to EtOH).

-

Screen different chiral columns: Test a variety of CSPs with different selectivities.

-

Introduce an additive: If peak tailing is observed, add a suitable modifier (TFA for acidic character, DEA for basic character).

Visualizations

The following diagrams illustrate the general workflows for the HPLC analysis of this compound.

Caption: General workflow for HPLC analysis.

Caption: Chiral method development workflow.

References

Application Notes and Protocols: Evaluating the Antimicrobial Activity of 2-Phenylethanol and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylethanol (PEA), also known as phenethyl alcohol, is an aromatic alcohol with well-documented antimicrobial properties against a broad spectrum of bacteria and fungi.[1] It is utilized as a preservative in cosmetics, personal care products, and pharmaceuticals.[1] The primary mechanism of its antimicrobial action involves the disruption of the bacterial cell membrane, leading to increased permeability and leakage of cellular components.[2][3] This action results in the inhibition of DNA, RNA, and protein synthesis.[1] The structural simplicity of PEA makes it an attractive scaffold for the synthesis of analogs, such as 2-Methylphenethyl alcohol, to explore enhanced antimicrobial efficacy and spectrum.

These application notes provide standardized protocols for determining the antimicrobial susceptibility of PEA and its analogs. The methodologies detailed herein, including broth microdilution and agar diffusion, are fundamental for screening new chemical entities and guiding drug development efforts.

Proposed Mechanism of Action

The primary mode of action for phenethyl alcohol is the disruption of the cellular permeability barrier.[2] At bactericidal concentrations, PEA causes a rapid and total leakage of intracellular potassium (K+) ions and permeabilizes the cell envelope, allowing compounds normally excluded to enter the cell.[2][3] This disruption of the membrane's structural integrity is believed to be a primary cause of its lethal effect, leading to the secondary inhibition of critical cellular processes.[2]

Caption: Proposed mechanism of action for Phenethyl Alcohol (PEA).

Quantitative Data Summary

Effective comparison of antimicrobial efficacy requires standardized data presentation. The following tables provide a template for summarizing Minimum Inhibitory Concentration (MIC) data for a parent compound and its analogs. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[4][5][6]

Table 1: Minimum Inhibitory Concentration (MIC) of 2-Phenylethanol (PEA) against Various Microorganisms

| Test Microorganism | Gram Stain | MIC (mM) | Reference |

| Escherichia coli | Gram-Negative | ~15 | [1] |

| Pseudomonas aeruginosa | Gram-Negative | 90 - 180 (Bactericidal Conc.) | [3] |

| Staphylococcus aureus | Gram-Positive | 90 - 180 (Bactericidal Conc.) | [3] |

| Enterococcus faecium | Gram-Positive | 90 - 180 (Bactericidal Conc.) | [3] |

Table 2: Hypothetical MIC Data for this compound Analogs

| Compound ID | Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| PEA (Parent) | None | 1250 | 1250 |

| Analog A | 2-Methyl | 1000 | 1100 |

| Analog B | 4-Chloro | 500 | 600 |

| Analog C | 2,4-Dichloro | 250 | 400 |

| Positive Control (Ciprofloxacin) | - | 1 | 0.5 |

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard technique for assessing antimicrobial susceptibility.[4][7]

Materials and Reagents:

-

Test compounds (e.g., this compound)

-

Sterile 96-well microtiter plates

-

Test microorganisms (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Sterile diluent (e.g., DMSO, water)

-

Incubator (35-37°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of Inoculum:

-

From a fresh culture plate (18-24 hours old), select several isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8]

-

Dilute this standardized suspension in the appropriate growth broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 100 µL of sterile broth to all wells.

-

Add 100 µL of the stock solution to the first well and perform serial twofold dilutions across the plate. Ensure thorough mixing at each step.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (broth with inoculum and a standard antibiotic) and a negative/growth control (broth with inoculum but no test compound). A sterility control (broth only) should also be included.[8]

-

Cover the plate and incubate at 35-37°C for 16-20 hours.[8]

-

-

Determination of MIC:

Caption: Experimental workflow for MIC determination via broth microdilution.

Protocol 2: Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

Materials and Reagents:

-

Mueller-Hinton Agar (MHA) plates

-

Standardized bacterial inoculum (0.5 McFarland)

-

Sterile cotton swabs

-

Sterile cork borer or pipette tip

-

Test compounds at known concentrations

-

Positive control antibiotic disks

-

Incubator (35-37°C)

Procedure:

-

Preparation of Agar Plates:

-

Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid.

-

Evenly streak the swab across the entire surface of the MHA plate in three directions to ensure a uniform bacterial lawn.[9]

-

Allow the plate to dry for a few minutes.

-

-

Application of Compound:

-

Use a sterile cork borer to create uniform wells (e.g., 6 mm diameter) in the agar.

-

Add a fixed volume (e.g., 50-100 µL) of the test compound solution into a designated well. A solvent control should also be included.

-

Alternatively, sterile paper disks impregnated with a known amount of the compound can be placed on the agar surface.[10]

-

-

Incubation and Measurement: